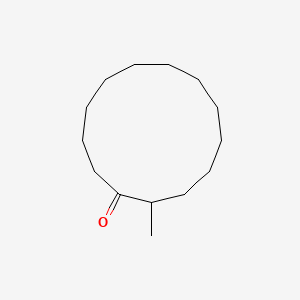

2-Methylcyclotridecan-1-one

Description

2-Methylcyclotridecan-1-one is an organic compound with the molecular formula C₁₄H₂₆O. It is a cyclic ketone, characterized by a thirteen-membered ring with a methyl group attached to the second carbon atom.

Properties

CAS No. |

63662-71-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-methylcyclotridecan-1-one |

InChI |

InChI=1S/C14H26O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h13H,2-12H2,1H3 |

InChI Key |

ASQBFCPNMMCIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCCCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclotridecan-1-one can be achieved through several methods. One common approach involves the cyclization of long-chain hydrocarbons followed by oxidation. For instance, the cyclization of a suitable diene precursor can be catalyzed by a transition metal catalyst, followed by oxidation to introduce the ketone functional group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclotridecan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.

Major Products Formed

Oxidation: Carboxylic acids and esters.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methylcyclotridecan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methylcyclotridecan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Cyclododecanone: A twelve-membered cyclic ketone.

Cyclotridecanone: A thirteen-membered cyclic ketone without the methyl substitution.

2-Methylcyclododecanone: A twelve-membered cyclic ketone with a methyl group .

Uniqueness

2-Methylcyclotridecan-1-one is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

2-Methylcyclotridecan-1-one is a cyclic ketone that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (CAS No. 63662-71-5) features a 13-membered carbon ring with a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 200.33 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its potential effects on cellular processes and enzyme interactions. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Anti-inflammatory Effects

Cyclic ketones are also associated with anti-inflammatory effects. Research on related compounds has demonstrated their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may similarly influence inflammation-related processes.

Anticancer Potential

The anticancer properties of cyclic compounds have been widely studied. For example, certain ketones have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. While direct studies on this compound are sparse, the potential for similar mechanisms warrants further exploration.

Data Tables

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Cyclohexanone | Inhibition of cell wall synthesis |

| Anti-inflammatory | 3-Hydroxybutyric acid | Modulation of cytokine release |

| Anticancer | Bicyclo[3.3.0]octan-2-one | Induction of apoptosis via mitochondrial pathways |

Case Studies

A review of literature reveals several relevant case studies that highlight the biological activity of cyclic ketones:

- Antimicrobial Study : A comparative study on various cyclic ketones demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy.

- Anti-inflammatory Research : A case study investigated the effects of cyclic ketones on inflammatory markers in vitro. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with structurally similar compounds, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Trials : In an experimental model using human cancer cell lines, a series of cyclic ketones were tested for their ability to induce apoptosis. The findings revealed that certain analogs activated caspase pathways, leading to programmed cell death in malignant cells.

The proposed mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer progression, altering downstream signaling cascades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.